2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
The core structure consists of a fused thiophene-pyrimidine ring system. Key substituents include:
- 5,6-dimethyl groups: Enhance steric stability and influence electronic properties.
- 3-(prop-2-en-1-yl): A propenyl group contributing to reactivity in further functionalization.
- 2-[(3-chlorobenzyl)sulfanyl]: The chlorinated benzylthio moiety likely modulates lipophilicity and binding interactions.
The compound’s CAS registry number is 577988-96-6, with synonyms including ZINC2349329 and STL340783 . Its molecular formula is C₁₉H₁₈ClN₂OS₂, and molecular weight is 391.0 g/mol.
Properties
Molecular Formula |
C18H17ClN2OS2 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17ClN2OS2/c1-4-8-21-17(22)15-11(2)12(3)24-16(15)20-18(21)23-10-13-6-5-7-14(19)9-13/h4-7,9H,1,8,10H2,2-3H3 |
InChI Key |
GMFWNZJFQOJAIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC(=CC=C3)Cl)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of the Chlorobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable chlorobenzyl halide with a thiol group on the thieno[2,3-d]pyrimidine core.
Alkylation with Dimethyl Groups: This step involves the alkylation of the thieno[2,3-d]pyrimidine core with dimethyl groups using appropriate alkylating agents.
Addition of the Prop-2-en-1-yl Group: This step involves the addition of the prop-2-en-1-yl group to the thieno[2,3-d]pyrimidine core through a suitable reaction such as a Michael addition.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding thiol or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thieno[2,3-d]pyrimidine core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Chlorobenzyl halides, thiols, alkylating agents, and appropriate solvents such as dichloromethane or dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following derivatives share the thieno[2,3-d]pyrimidin-4(3H)-one scaffold but differ in substituents, impacting physicochemical and biological properties:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Lipophilicity :
- The 3-chlorobenzylthio group in the target compound provides moderate lipophilicity, whereas the 3-(trifluoromethyl)benzylthio derivative (MW 428.5) exhibits higher hydrophobicity, likely improving membrane permeability .
- The morpholinyl-oxoethylthio substituent in compound introduces polar character, enhancing aqueous solubility.
Biological Activity Correlations: Indole-containing derivative 7c (from ) demonstrated antimicrobial efficacy, suggesting that bulky aromatic substituents (e.g., indole) may enhance interactions with microbial targets. The trifluoromethylbenzamido derivative (compound 9) was synthesized via NaH-mediated coupling , a method adaptable for introducing electrophilic groups to the thienopyrimidine core.
Synthetic Flexibility :
- The propenyl group in the target compound offers a reactive site for further functionalization (e.g., Michael additions or cycloadditions), similar to derivatives in and .
- Thiol-ether linkages (e.g., benzylthio groups) are common in these compounds, enabling modular synthesis via nucleophilic substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
